molecular formula C27H22O14 B089226 Myricetin hexaacetate CAS No. 14813-29-7

Myricetin hexaacetate

Cat. No. B089226
CAS RN: 14813-29-7
M. Wt: 570.5 g/mol
InChI Key: QBFUXEWYAKYOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myricetin hexaacetate is a flavonoid compound derived from natural sources, including fruits, vegetables, and medicinal plants. It is a derivative of myricetin, which is known for its antioxidant and anti-inflammatory properties. Myricetin hexaacetate has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of myricetin hexaacetate is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and glucose uptake. Myricetin hexaacetate also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

Myricetin hexaacetate has been found to have several biochemical and physiological effects. It exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. Myricetin hexaacetate has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using myricetin hexaacetate in lab experiments is its low toxicity and high solubility in organic solvents. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, one of the limitations of using myricetin hexaacetate is its low water solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on myricetin hexaacetate. One area of interest is its potential use in the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a dietary supplement or functional food ingredient. Future research could explore its safety and efficacy in human trials. Additionally, there is a need for more studies on the pharmacokinetics and bioavailability of myricetin hexaacetate to optimize its therapeutic potential.

Synthesis Methods

Myricetin hexaacetate can be synthesized by acetylating myricetin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields a white crystalline powder that is soluble in organic solvents such as chloroform and ethyl acetate.

Scientific Research Applications

Myricetin hexaacetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Myricetin hexaacetate has also been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

14813-29-7

Product Name

Myricetin hexaacetate

Molecular Formula

C27H22O14

Molecular Weight

570.5 g/mol

IUPAC Name

[3,5-diacetyloxy-4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-7-yl] acetate

InChI

InChI=1S/C27H22O14/c1-11(28)35-18-9-19(36-12(2)29)23-20(10-18)41-25(27(24(23)34)40-16(6)33)17-7-21(37-13(3)30)26(39-15(5)32)22(8-17)38-14(4)31/h7-10H,1-6H3

InChI Key

QBFUXEWYAKYOPN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS RN

14813-29-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.